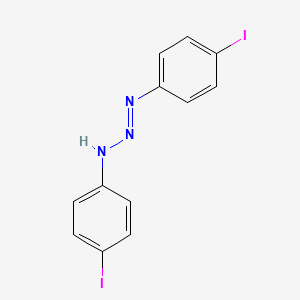![molecular formula C6H4N6O B14515223 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one CAS No. 63604-07-9](/img/structure/B14515223.png)
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two pyrazole rings. Azo compounds are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications
Vorbereitungsmethoden
The synthesis of 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one typically involves the diazotization of a primary aromatic amine followed by coupling with a pyrazole derivative. One common method involves the reaction of 5-amino-4-hydroxyiminopyrazoles with ethyl nitrite or sodium nitrite in an acidic medium . The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrazole rings, using reagents like halogens or nitro compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, its anticancer activity is attributed to its ability to inhibit matrix metalloproteinases and kinases, leading to the suppression of tumor growth and metastasis . The compound’s interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one can be compared with other azo compounds such as:
- 4-[(E)-(chlorophenyl)diazenyl]phenol
- 4-[(E)-(flourophenyl)diazenyl]phenol
- 2-[(E)-(iodophenyl)diazenyl]phenol These compounds share the azo linkage but differ in their substituents, which can significantly influence their chemical and physical properties. The unique structure of this compound, with two pyrazole rings, imparts distinct reactivity and potential applications compared to its analogs.
Eigenschaften
CAS-Nummer |
63604-07-9 |
|---|---|
Molekularformel |
C6H4N6O |
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
4-(pyrazol-1-yldiazenyl)pyrazol-3-one |
InChI |
InChI=1S/C6H4N6O/c13-6-5(4-7-10-6)9-11-12-3-1-2-8-12/h1-4H |
InChI-Schlüssel |
HVCKSUZOYUDBPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)N=NC2=CN=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)

silane](/img/structure/B14515169.png)
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)


![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)


![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
